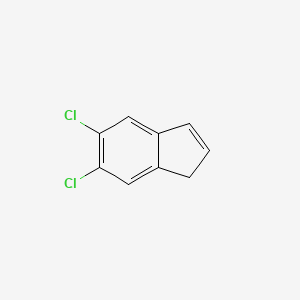

5,6-dichloro-1H-indene

Description

Properties

CAS No. |

130569-32-3 |

|---|---|

Molecular Formula |

C9H6Cl2 |

Molecular Weight |

185.05 g/mol |

IUPAC Name |

5,6-dichloro-1H-indene |

InChI |

InChI=1S/C9H6Cl2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h1-2,4-5H,3H2 |

InChI Key |

YXQCOYQBWHHOPI-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CC(=C(C=C21)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

6,7-Dichloro-2,3-dihydro-1H-inden-1-one

- Structure : Features a ketone group and chlorine atoms at positions 6 and 5.

- Properties :

- Key Differences : The ketone group increases polarity, enhancing solubility in polar solvents compared to 5,6-dichloro-1H-indene. The 6,7-dichloro substitution may reduce aromaticity compared to 5,6-dichloro analogs.

6,7-Dichloro-2-cyclopentyl-5-methoxy-2,3-dihydro-1H-inden-1-one

- Structure : Contains a cyclopentyl group, methoxy substituent, and 6,7-dichloro substitution.

- Properties :

Mono-Chloro-Substituted Indene Derivatives

5-Chloro-2,3-dihydro-1H-inden-1-amine

- Structure : A single chlorine at position 5 and an amine group.

- Properties :

- Key Differences: The amine group introduces basicity, enabling salt formation (e.g., hydrochloride salts), which improves stability and bioavailability compared to non-aminated analogs.

Fluorinated Indene Derivatives

5,6-Difluoro-1H-indene Derivatives

- Structure : Fluorine atoms at positions 5 and 6, often with phenyl or lateral substituents.

- Properties :

- Key Differences : Fluorine’s electronegativity enhances electronic polarization, whereas chlorine’s larger size may increase steric effects and polarizability in intermolecular interactions.

Comparative Data Table

Preparation Methods

Methodology

A widely cited approach involves bromination of 5,6-dichloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (II-7) followed by base-mediated elimination (Patent CN102603520A).

Step 1: Bromination

-

Reactants : 5,6-Dichloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (II-7), bromine (Br₂), dichloromethane (DCM), acetic acid.

-

Conditions : Dropwise addition of Br₂ in DCM at room temperature for 10 hours.

-

Intermediate : 5,6-Dichloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid bromide (III-1).

Step 2: DBU-Mediated Elimination

Characterization Data

Advantages and Limitations

-

Advantages : High regioselectivity, scalable under mild conditions.

-

Limitations : Requires handling of corrosive bromine and toxic DBU.

Gold-Catalyzed Cycloisomerization of 1,4-Enyne Acetates

Methodology

Gold(I)-catalyzed cycloisomerization of 1,4-enyne acetates offers a modular route to 1H-indene derivatives (Monash University).

Reactants : 1,4-Enyne acetate, NHC–gold(I) complex (e.g., complex C), solvent (1,2-dichloroethane).

Conditions :

Key Findings

Characterization Data

Advantages and Limitations

-

Advantages : Tunable substituents via enyne precursor design.

-

Limitations : Sensitive to temperature and requires expensive gold catalysts.

Friedel-Crafts Acylation/Alkylation Strategies

Methodology

Adapted from synthetic routes for analogous indanones (Patent CN104910001A), this method involves:

Step 1: Friedel-Crafts Acylation

-

Reactants : 3-Chlorobenzaldehyde, diethyl malonate, Lewis acid (e.g., AlCl₃).

-

Conditions : 50–80°C in dichloromethane.

Step 2: Chlorination

-

Reactants : Intermediate indanone, chlorinating agent (e.g., SOCl₂).

-

Product : 5,6-Dichloro-1H-indene after dehydrohalogenation.

Optimization Insights

Advantages and Limitations

-

Advantages : Uses inexpensive starting materials.

-

Limitations : Multi-step synthesis with moderate overall yield.

Comparative Analysis of Methods

| Method | Yield | Key Reagents | Temperature | Scalability |

|---|---|---|---|---|

| Bromination-Elimination | 63–73% | Br₂, DBU | 0–25°C | High |

| Gold-Catalyzed Cyclization | 71% | NHC–Au(I), DDQ | -30°C | Moderate |

| Friedel-Crafts Acylation | 50–65% | AlCl₃, SOCl₂ | 50–80°C | Moderate |

Mechanistic Insights and Challenges

Bromination-Elimination Pathway

Q & A

Basic: What are the standard protocols for synthesizing 5,6-dichloro-1H-indene derivatives, and how do reaction conditions influence yield and purity?

Answer:

Synthesis typically involves halogenation of indene precursors using chlorinating agents (e.g., Cl2 or SOCl2) under controlled temperatures (0–25°C) to avoid over-chlorination. For example, 5,6-dichloro-1H-indene-1,3(2H)-dione (CAS 93296-41-4) is synthesized via dichlorination of indanedione derivatives, with yields optimized by adjusting reaction time and stoichiometry . Solvent polarity (e.g., dichloromethane vs. THF) significantly impacts regioselectivity and purity, as polar aprotic solvents reduce side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of 5,6-dichloro-1H-indene, particularly in distinguishing positional isomers?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Chlorine substituents induce distinct deshielding effects; for 5,6-dichloro isomers, coupling patterns in aromatic regions (δ 6.8–7.5 ppm) differentiate substitution positions .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C9H6Cl2O at m/z 201.05) and isotopic Cl patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally similar indenones .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when analyzing substituted 5,6-dichloro-1H-indene derivatives?

Answer:

Contradictions often arise from impurities or solvent artifacts. Strategies include:

- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to confirm functional groups. For example, a carbonyl peak in IR (1700–1750 cm<sup>−1</sup>) should align with ketone signals in NMR .

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from analyte signals.

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR shifts and compare them to experimental data to identify misassignments .

Advanced: What computational strategies are employed to predict the regioselectivity of electrophilic substitution reactions in 5,6-dichloro-1H-indene?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO/LUMO energies to identify electron-rich regions susceptible to electrophilic attack. Chlorine’s electron-withdrawing effect directs substitution to less hindered positions .

- Molecular Dynamics (MD) Simulations : Model steric effects of Cl substituents, which hinder electrophiles at the 5- and 6-positions, favoring reactivity at the 2- or 3-position .

- Docking Studies : Predict interactions with catalysts (e.g., Pd in cross-coupling reactions) to optimize reaction pathways .

Basic: What safety precautions are critical when handling chlorinated indene derivatives during laboratory synthesis?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates (e.g., dichloromethane byproducts) .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, which can cause irritation .

- Waste Disposal : Chlorinated waste must be segregated and treated with alkaline hydrolysis to neutralize reactive intermediates .

Advanced: How do steric and electronic effects of chloro substituents influence the reactivity of 5,6-dichloro-1H-indene in cross-coupling reactions?

Answer:

- Electronic Effects : Cl substituents deactivate the aromatic ring via inductive effects, reducing oxidative addition rates in Suzuki-Miyaura couplings. Electron-deficient catalysts (e.g., PdCl2) are preferred .

- Steric Effects : Adjacent Cl groups at the 5- and 6-positions create steric hindrance, favoring coupling at the 1-position. Bulky ligands (e.g., PPh3) mitigate this by stabilizing transition states .

- Solvent Optimization : Non-polar solvents (e.g., toluene) enhance steric control, while polar solvents (e.g., DMF) improve catalyst solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.